molecular formula C16H18O2S B12882005 3,6-Dimethyl-2-(phenylsulfanyl)-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one CAS No. 67808-96-2

3,6-Dimethyl-2-(phenylsulfanyl)-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one

Cat. No.: B12882005
CAS No.: 67808-96-2
M. Wt: 274.4 g/mol
InChI Key: LAOAKYGJEBPBDB-UHFFFAOYSA-N
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Description

3,6-Dimethyl-2-(phenylthio)-2,3,6,7-tetrahydrobenzofuran-4(5H)-one is an organic compound with a complex structure that includes a benzofuran ring substituted with methyl and phenylthio groups

Preparation Methods

The synthesis of 3,6-Dimethyl-2-(phenylthio)-2,3,6,7-tetrahydrobenzofuran-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Methyl Groups: Methylation reactions using methylating agents such as methyl iodide.

    Addition of the Phenylthio Group:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

3,6-Dimethyl-2-(phenylthio)-2,3,6,7-tetrahydrobenzofuran-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or thiols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzofuran ring or the phenylthio group.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,6-Dimethyl-2-(phenylthio)-2,3,6,7-tetrahydrobenzofuran-4(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,6-Dimethyl-2-(phenylthio)-2,3,6,7-tetrahydrobenzofuran-4(5H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylthio group can participate in binding interactions, while the benzofuran ring provides a stable scaffold for these interactions. Pathways involved may include inhibition or activation of specific enzymes or receptors, leading to downstream biological effects.

Comparison with Similar Compounds

Similar compounds to 3,6-Dimethyl-2-(phenylthio)-2,3,6,7-tetrahydrobenzofuran-4(5H)-one include:

    2,6-Dimethyl-5-heptenal: A compound with similar methyl substitutions but different functional groups.

    3,6-Dimethyl-2,5-morpholinedione: Another compound with a similar core structure but different substituents.

The uniqueness of 3,6-Dimethyl-2-(phenylthio)-2,3,6,7-tetrahydrobenzofuran-4(5H)-one lies in its specific combination of the benzofuran ring with methyl and phenylthio groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

67808-96-2

Molecular Formula

C16H18O2S

Molecular Weight

274.4 g/mol

IUPAC Name

3,6-dimethyl-2-phenylsulfanyl-3,5,6,7-tetrahydro-2H-1-benzofuran-4-one

InChI

InChI=1S/C16H18O2S/c1-10-8-13(17)15-11(2)16(18-14(15)9-10)19-12-6-4-3-5-7-12/h3-7,10-11,16H,8-9H2,1-2H3

InChI Key

LAOAKYGJEBPBDB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(C(O2)SC3=CC=CC=C3)C)C(=O)C1

Origin of Product

United States

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